molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Cat. No. B115511
CAS RN: 154748-67-1
M. Wt: 225.68 g/mol
InChI Key: WTSGWKNUHMEHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride” is a chemical with the molecular formula C9H12ClN5 . It has a molecular weight of 225.68 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a phenyl group through a methylene bridge. The phenyl group is further substituted with a hydrazine group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.68 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Safety And Hazards

The compound is labeled with the GHS hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSGWKNUHMEHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633470
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

CAS RN

212248-62-9, 154748-67-1
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212248-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (7.1 mmoles) of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride in 3.75 ml of water and 6.3 ml of concentrated HCl, cooled to 0° C., was added slowly a solution of 0.5 g (7.2 mmoles) of sodium nitrite in 2.6 ml of water, keeping the temperature below 0° C. The mixture was stirred at this temperature for 15 minutes. Once this time had elapsed the solution of the diazonium salt was added rapidly to a solution of 5.37 g (42.6 mmoles) of sodium sulphite in 19 ml of water precooled to 0° C. under nitrogen atmosphere. The red solution was stirred at 0° C. for 10 minutes and then left to reach 65° C. in 1 hour. It was stirred at 65° C. for 30 minutes, and 5 ml of concentrated HCl were then added. The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours and then left to cool to room temperature.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.37 g
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.